molecular formula C14H22N2O4S B4596092 4-methoxy-N-propyl-3-(propylsulfamoyl)benzamide

4-methoxy-N-propyl-3-(propylsulfamoyl)benzamide

Cat. No.: B4596092
M. Wt: 314.40 g/mol
InChI Key: DJNXAOCUNVBSGH-UHFFFAOYSA-N
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Description

4-methoxy-N-propyl-3-(propylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a methoxy group at the 4-position, a propyl group at the N-position, and a propylsulfamoyl group at the 3-position of the benzamide core.

Scientific Research Applications

4-methoxy-N-propyl-3-(propylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. Such studies could provide valuable insights into the potential applications of this compound in fields such as medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-propyl-3-(propylsulfamoyl)benzamide can be achieved through a multi-step process:

    Nitration and Reduction: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.

    Sulfonation: The amino group is then sulfonated using propylsulfonyl chloride in the presence of a base to form the propylsulfamoyl derivative.

    Amidation: Finally, the carboxylic acid group is converted to an amide by reacting with propylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-propyl-3-(propylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: 4-hydroxy-N-propyl-3-(propylsulfamoyl)benzamide.

    Reduction: 4-methoxy-N-propyl-3-(propylthio)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-methoxy-N-propyl-3-(propylsulfamoyl)benzamide involves its interaction with specific molecular targets. The methoxy and sulfonamide groups are likely to play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-methyl-3-(methylsulfamoyl)benzamide
  • 4-methoxy-N-ethyl-3-(ethylsulfamoyl)benzamide
  • 4-methoxy-N-butyl-3-(butylsulfamoyl)benzamide

Uniqueness

4-methoxy-N-propyl-3-(propylsulfamoyl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The propyl groups at both the N-position and the sulfonamide group may influence its solubility, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

4-methoxy-N-propyl-3-(propylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-4-8-15-14(17)11-6-7-12(20-3)13(10-11)21(18,19)16-9-5-2/h6-7,10,16H,4-5,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNXAOCUNVBSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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